molecular formula C45H76O3 B136222 7-Ketocholesteryl-3-oleate CAS No. 145889-56-1

7-Ketocholesteryl-3-oleate

Cat. No. B136222
M. Wt: 665.1 g/mol
InChI Key: ISBJKIMEDSBZAJ-WIIUZAFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ketocholesteryl-3-oleate is a cholesterol ester that is naturally occurring in the human body. It is a product of the oxidation of cholesterol and oleic acid, which are both essential components of cellular membranes. 7-Ketocholesteryl-3-oleate has been studied for its potential applications in scientific research, particularly in the study of cholesterol metabolism and atherosclerosis.

Mechanism Of Action

The mechanism of action of 7-Ketocholesteryl-3-oleate is not fully understood. It is thought to contribute to the development of atherosclerosis by promoting the accumulation of cholesterol in macrophages and foam cells. Additionally, it may contribute to the formation of oxidative stress and inflammation in the arterial wall.

Biochemical And Physiological Effects

7-Ketocholesteryl-3-oleate has been shown to have a number of biochemical and physiological effects. It is a potent inhibitor of cholesterol efflux from macrophages, which may contribute to the accumulation of cholesterol in atherosclerotic plaques. Additionally, it has been shown to induce apoptosis in vascular smooth muscle cells, which may contribute to the thinning of the fibrous cap in atherosclerotic plaques.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Ketocholesteryl-3-oleate in lab experiments is that it is a naturally occurring molecule in the human body and is therefore biologically relevant. However, its synthesis is relatively complex and requires specialized equipment and expertise. Additionally, its role in the development of atherosclerosis is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

Future research on 7-Ketocholesteryl-3-oleate should focus on further elucidating its mechanism of action and its role in the development of atherosclerosis. Additionally, it may be useful to investigate its potential as a biomarker for cardiovascular disease and its potential as a therapeutic target for the treatment of atherosclerosis. Finally, new synthesis methods should be developed to make the molecule more accessible for research purposes.

Synthesis Methods

The synthesis method of 7-Ketocholesteryl-3-oleate involves the reaction of cholesterol and oleic acid in the presence of an oxidizing agent. The most commonly used oxidizing agent is sodium hypochlorite, which converts the double bond in oleic acid to a ketone group. The resulting product is purified by column chromatography to obtain pure 7-Ketocholesteryl-3-oleate.

Scientific Research Applications

7-Ketocholesteryl-3-oleate has been used in scientific research to study the metabolism of cholesterol and its role in the development of atherosclerosis. It has been shown to accumulate in atherosclerotic plaques and may contribute to the progression of the disease. Additionally, 7-Ketocholesteryl-3-oleate has been investigated for its potential as a biomarker for cardiovascular disease.

properties

CAS RN

145889-56-1

Product Name

7-Ketocholesteryl-3-oleate

Molecular Formula

C45H76O3

Molecular Weight

665.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate

InChI

InChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)33-41(46)43-39-27-26-38(35(4)24-22-23-34(2)3)45(39,6)31-29-40(43)44/h14-15,33-35,37-40,43H,7-13,16-32H2,1-6H3/b15-14+/t35-,37+,38-,39+,40+,43+,44+,45-/m1/s1

InChI Key

ISBJKIMEDSBZAJ-WIIUZAFWSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4C(C)CCCC(C)C)C)C

synonyms

7-ketocholesteryl-3-oleate

Origin of Product

United States

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